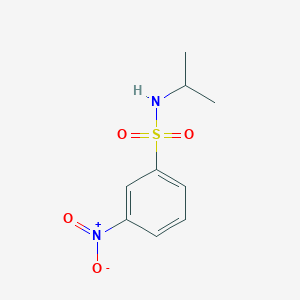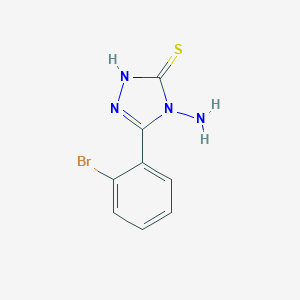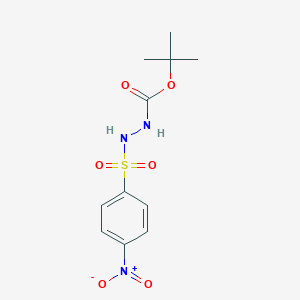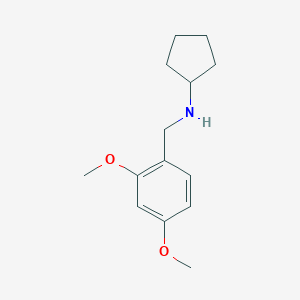![molecular formula C28H30N2OS B187412 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5705-16-8](/img/structure/B187412.png)
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also has been suggested that the anti-inflammatory activity of this compound is due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, it has been reported to have antioxidant properties and to be a potent inhibitor of certain enzymes. It has also been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in various assays. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Orientations Futures
There are several future directions for the study of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory activity and potential as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action and to identify potential targets for this compound.
Méthodes De Synthèse
The synthesis of 3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves the reaction of 2-(prop-2-en-1-ylsulfanyl)aniline with 2-(2-bromoethyl)benzo[h]quinazolin-4(3H)-one in the presence of a base. The resulting compound is then subjected to a cyclization reaction to form the spirocyclic structure. This method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has shown potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent and has shown promising results in animal models of inflammatory diseases. Additionally, this compound has been studied for its potential as an antiviral agent.
Propriétés
Numéro CAS |
5705-16-8 |
|---|---|
Nom du produit |
3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Formule moléculaire |
C28H30N2OS |
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C28H30N2OS/c1-2-19-32-27-29-25-23-14-8-7-13-22(23)20-28(16-9-4-10-17-28)24(25)26(31)30(27)18-15-21-11-5-3-6-12-21/h2-3,5-8,11-14H,1,4,9-10,15-20H2 |
Clé InChI |
LAKCXVVECRMEIK-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
C=CCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)

![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B187338.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![4-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187353.png)